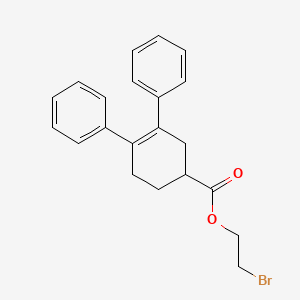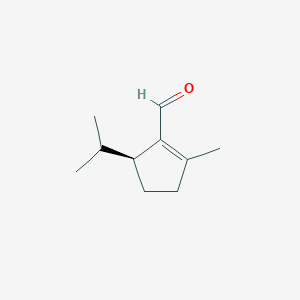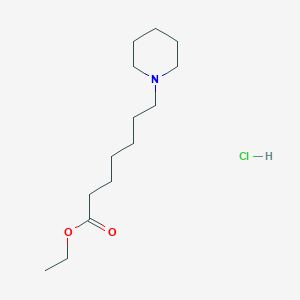![molecular formula C22H25NO B14513091 4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile CAS No. 62736-49-6](/img/structure/B14513091.png)
4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile group attached to a phenyl ring, which is further substituted with a heptyloxy group and an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to yield 4-(heptyloxy)phenol.
Synthesis of the Ethenyl Intermediate: The next step involves the reaction of 4-(heptyloxy)phenol with a suitable ethenylating agent, such as vinyl bromide, under basic conditions to form 4-(heptyloxy)phenylethene.
Formation of the Benzonitrile Derivative: The final step involves the reaction of 4-(heptyloxy)phenylethene with a nitrile source, such as benzonitrile, under catalytic conditions to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to form the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfo, or halo derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-{2-[4-(Methoxy)phenyl]ethenyl}benzonitrile: Similar structure but with a methoxy group instead of a heptyloxy group.
4-{2-[4-(Ethoxy)phenyl]ethenyl}benzonitrile: Similar structure but with an ethoxy group instead of a heptyloxy group.
4-{2-[4-(Butoxy)phenyl]ethenyl}benzonitrile: Similar structure but with a butoxy group instead of a heptyloxy group.
Uniqueness
The uniqueness of 4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile lies in the presence of the heptyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
62736-49-6 |
|---|---|
Fórmula molecular |
C22H25NO |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-[2-(4-heptoxyphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C22H25NO/c1-2-3-4-5-6-17-24-22-15-13-20(14-16-22)8-7-19-9-11-21(18-23)12-10-19/h7-16H,2-6,17H2,1H3 |
Clave InChI |
FPDPDIUYEBMRHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)


![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)



![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)



